molecular formula C6H12O2<br>C6H12O2<br>CH3(CH2)4COOH B190745 Hexanoic acid CAS No. 142-62-1

Hexanoic acid

Cat. No.: B190745
CAS No.: 142-62-1
M. Wt: 116.16 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes.
Hexanoic acid is a C6, straight-chain saturated fatty acid. It has a role as a human metabolite and a plant metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a hexanoate.
Caproic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Humulus lupulus, Truncocolumella citrina, and other organisms with data available.
Caproic Acid is a saturated medium-chain fatty acid with a 6-carbon backbone. Caproic acid is found naturally in various plant and animal fats and oils.
It is a colorless oily liquid smelling of cheese. It is a fatty acid found naturally in various animal fats and oils. Caproic acid is a medium chain triglycerides (MCT). MCTs are widely used for parenteral nutrition in individuals requiring supplemental nutrition and are being more widely used in foods, drugs and cosmetics;  they are essentially non-toxic. It is safe for human dietary consumption up to levels of 1g/kg. (A3658).
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Saw Palmetto (part of).

Properties

IUPAC Name

hexanoic acid
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InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)
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InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)O
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Molecular Formula

C6H12O2, Array
Record name CAPROIC ACID
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Related CAS

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt)
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DSSTOX Substance ID

DTXSID7021607
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Molecular Weight

116.16 g/mol
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Physical Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour
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Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C
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Flash Point

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c.
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water
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Density

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928
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Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27
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Color/Form

Oily liquid

CAS No.

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8
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Melting Point

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C
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Synthesis routes and methods I

Procedure details

Many aldehydes form an azeotrope with water. For example, hexanal and water form an azeotrope that boils at 91° C. Hexanol and hexanoic acid likewise form azeotropes with water, which boil at 97.8° C. and 99.9° C., respectively. Despite the fact that the boiling points are close together, the distillation process is surprisingly free of problems. Pure fractions of alcohol and aldehyde can be collected.
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Synthesis routes and methods II

Procedure details

A mixture of linoleic acid (562.4 mg, 2 mmol) and oleic acid (565.7 mg, 2 mmol) was treated with sodium orthovanadate (18.9 mg, 0.1 mmol) and 30% w/v hydrogen peroxide (6 ml) in tertiary butanol (20 ml) in a manner analogous to that in Example 9. In this example, the pH of the reaction mixture was about 6 to 7 after the addition of catalyst. The pH was adjusted to about 2 to 3 with concentrated hydrochloric acid before heating was commenced. After heating, the resulting product was further processed and analyzed in a manner analogous to that in Example 1. The analytical results showed that essentially all of the linoleic acid had been cleaved to produce hexanoic acid and azelaic acid, whereas only 6% of the oleic acid was cleaved to produce pelargonic acid and azelaic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanoic acid
Reactant of Route 2
Hexanoic acid
Reactant of Route 3
Hexanoic acid
Reactant of Route 4
Hexanoic acid
Reactant of Route 5
Hexanoic acid
Reactant of Route 6
Hexanoic acid
Customer
Q & A

Q1: What is the molecular formula and weight of hexanoic acid?

A1: this compound has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, the 1H and 13C NMR spectra of this compound, specifically when incorporated into a pyrido[2,3-d]pyrimidin-8-yl)this compound structure, have been reported and discussed in the literature. Additionally, laser-induced fluorescence has been used to study the adsorption of pyrene at an air-water interface coated with this compound.

Q3: How stable is this compound under various storage conditions?

A3: this compound diethylaminoethanol ester, a derivative of this compound, can be stabilized during storage by adding salicylic acid and/or benzoic acid. This approach prevents degradation and broadens the application of the compound.

Q4: Can this compound be used in chemical synthesis?

A4: Yes, this compound is used as a starting material in the synthesis of various compounds. For example, it is reacted with 2-diethylamino ethanol to produce this compound 2-(diethylamino)ethylester, a reaction catalyzed by a cation exchange resin. Additionally, it is used in the synthesis of butyl hexanoate with n-butanol using a H3PW12O40/PANI catalyst.

Q5: Are there any catalytic applications of this compound derivatives?

A5: Yes, a solid superacid SO42-/Fe2O3-CoO catalyst has been successfully employed in the synthesis of ethyl hexanoate using this compound and ethyl alcohol as starting materials.

Q6: Is this compound used in industrial applications?

A6: Yes, this compound is a valuable precursor for bioenergy and biomaterial production. It can be produced through the fermentation of biomass by various Clostridium species.

Q7: How does this compound affect plants?

A7: this compound can induce resistance against Botrytis cinerea in tomato plants by activating the jasmonic acid and abscisic acid signaling pathways. This effect was observed through increased expression of defense-related genes, enhanced callose deposition, and reduced disease symptoms.

Q8: Can this compound influence the shelf life of plant products?

A8: Yes, pre-harvest treatment of cannabis inflorescence with this compound, coupled with vacuum storage post-harvest, can preserve cannabinoid and terpene content, extending the product's shelf life.

Q9: Does this compound play a role in insect behavior?

A9: this compound acts as an attractant for the scarab beetle, Phyllophaga anxia, proving more effective than traditional blacklight traps. This finding suggests its potential use in pest management strategies.

Q10: Can this compound be used to develop attractants for other pests?

A10: Yes, research indicates that a mixture of valeric acid, this compound, octyl butyrate, trans-2-nonenol, and alpha-ionone is a powerful attractant for the rose chafer (Macrodactylus subspinosus). This finding has implications for pest management in various agricultural settings.

Q11: How is this compound typically measured in environmental samples?

A11: Solid-phase microextraction (SPME) coupled with gas chromatography-flame ionization detection (GC-FID) is an efficient method for analyzing this compound in air samples without requiring derivatization. This technique is valuable for monitoring standard gas mixtures and studying emissions.

Q12: Can we analyze this compound derivatives in biological samples?

A12: Yes, 2-acetyl-hexanoic acid ethyl ester, an important this compound derivative, can be analyzed in reaction mixtures using gas chromatography-mass spectrometry (GC-MS). This method allows for identifying and quantifying this compound in complex mixtures.

Q13: How is copper adsorption onto illite affected by this compound?

A13: At pH 6.5 and high ionic strength, this compound slightly decreases the adsorption capacity of copper onto illite surfaces. This finding suggests that the presence of organic acids in polluted waters might influence the mobility and bioavailability of heavy metals.

Q14: Is there a link between this compound and human health?

A14: While more research is needed, studies suggest a potential link between this compound and the production of 2-pentanone in humans, a ketone body whose levels increase during fasting and in certain metabolic conditions. This connection warrants further investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.